2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Description
2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a fluorinated heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core. Key structural attributes include:
- Methyl groups at positions 2 and 3, which influence steric and electronic properties.
- A trifluoromethyl (-CF₃) group at position 6, contributing to metabolic stability and lipophilicity.
This compound is primarily utilized as a synthetic building block in medicinal chemistry (e.g., kinase inhibitor development) and materials science due to its fluorine-rich structure .
Properties
IUPAC Name |
2,3-dimethyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c1-5-14-7-3-6(9(10,11)12)4-13-8(7)15(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEGGRFEEABHDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)N=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or halides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives of the original compound.
Scientific Research Applications
2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has shown potential in several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It can be utilized in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound's binding affinity and reactivity. The exact mechanism may vary depending on the specific application and biological system involved.
Comparison with Similar Compounds
Anticancer and Anti-inflammatory Diarylimidazo[4,5-b]pyridines
Examples : 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives (e.g., compound 3f ).
- Key Features :
- Comparison :
Carcinogenic Heterocyclic Amines (HAAs)
Example: PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine).
- Key Features: Found in cooked meats; induces microsatellite instability in rat colon tumors . The amino group at position 2 is critical for DNA adduct formation and mutagenicity .
- The trifluoromethyl group at position 6 may reduce metabolic activation compared to PhIP’s phenyl group .
Kinase Inhibitors
Examples : MLK3 inhibitors (3H-imidazo[4,5-b]pyridine derivatives).
- Key Features :
- Comparison :
Halogenated Derivatives
Examples :
Data Table: Structural and Functional Comparison
Biological Activity
2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound notable for its unique imidazo[4,5-b]pyridine core structure. This compound has garnered attention in various fields of biological research due to its potential applications in drug design and development. Its distinct electronic and steric properties, influenced by the trifluoromethyl group, enhance its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1956356-14-1 |
| Molecular Formula | C9H8F3N3 |
| Molecular Weight | 215.2 g/mol |
| Purity | ≥ 95% |
The mechanism of action for this compound primarily involves its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes. This property is crucial for modulating enzyme activities and receptor interactions, making it a valuable candidate in drug design.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays:
- Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Antileishmanial Activity: In vitro studies have shown that derivatives of this compound can effectively target the intracellular amastigote stage of Leishmania infantum, with an effective concentration (EC50) of 3.7 µM compared to standard treatments like miltefosine .
- Cytotoxicity: The compound's derivatives have shown varying degrees of cytotoxic effects on cancer cell lines, indicating potential applications in oncology .
Case Studies
- Antileishmanial Efficacy:
- Cytotoxicity Assessment:
Comparative Analysis
When compared to other similar compounds, this compound stands out due to its unique structural properties that enhance its biological activity.
| Compound Name | EC50 (µM) | Activity Type |
|---|---|---|
| This compound | 3.7 | Antileishmanial |
| Miltefosine | 0.4 | Antileishmanial |
| Fexinidazole | 15.9 | Antileishmanial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
